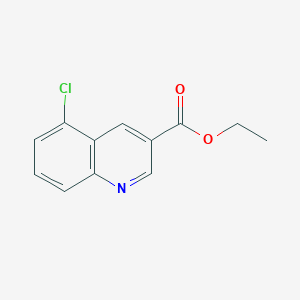

Ethyl 5-chloroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUJGOPBUCQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464072 | |

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352521-48-3 | |

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of Ethyl 5-chloroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, and understanding its synthesis is crucial for the development of novel pharmaceuticals.[1] This document details the well-established Gould-Jacobs reaction as the primary synthetic pathway, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of the key transformations involved.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[2] This powerful reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[2][3] For the synthesis of the target precursor, Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, 5-chloroaniline is the designated starting material.

The reaction proceeds in two key stages:

-

Condensation: 5-chloroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, Diethyl ((5-chloroanilino)methylene)malonate. This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.[2][4]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This electrocyclization reaction forms the quinoline ring system.[2] The use of a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether, is critical to achieve the necessary high temperatures for this transformation, typically around 250 °C.[5][6]

Following the formation of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, a subsequent chlorination step is required to yield the final product.

Synthesis Pathway Overview

Caption: Synthesis pathway for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

Step 1: Condensation of 5-chloroaniline and Diethyl ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture to 100-130 °C with stirring for 1-2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, Diethyl ((5-chloroanilino)methylene)malonate. This intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a suitable reaction vessel, dissolve the crude Diethyl ((5-chloroanilino)methylene)malonate from the previous step in a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to approximately 250 °C with vigorous stirring for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling point solvent.

-

Dry the product, Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, under vacuum.

Part 2: Synthesis of this compound

Step 3: Chlorination of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate

-

In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) in excess to the dried Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then dry it under vacuum to obtain the final product, this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Chloroaniline | C₆H₆ClN | 127.57 | Solid |

| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | Liquid |

| Diethyl ((5-chloroanilino)methylene)malonate | C₁₄H₁₆ClNO₄ | 297.73 | Solid |

| Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | Solid |

| This compound | C₁₂H₁₀ClNO₂ | 235.67 | Solid |

Mechanistic Insights and Causality

The success of the Gould-Jacobs reaction hinges on the thermal cyclization step, which requires significant thermal energy to overcome the activation barrier for the 6-pi electrocyclization. The choice of a high-boiling, inert solvent like Dowtherm A is therefore critical; it allows the reaction to reach the necessary temperature of around 250°C safely and efficiently.[5][7] Microwave-assisted synthesis has emerged as a modern alternative, often leading to reduced reaction times and improved yields by facilitating rapid and uniform heating.[6][8]

The subsequent chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to chlorides.[9][10] This transformation proceeds via the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

Trustworthiness and Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry. The Gould-Jacobs reaction is a classic and reliable method for quinoline synthesis, and the chlorination of hydroxy-heterocycles with POCl₃ is a fundamental and widely used procedure. For validation, it is imperative to characterize all intermediates and the final product using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

References

- 1. prepchem.com [prepchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Compound ethyl 5-chloro-4-hydroxy-8-methylquinoline-3-carboxylate - Chemdiv [chemdiv.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mzCloud – Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate [mzcloud.org]

- 8. researchgate.net [researchgate.net]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl 5-chloroquinoline-3-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Ethyl 5-chloroquinoline-3-carboxylate, a member of this esteemed class, holds significant therapeutic promise. While direct comprehensive studies on this specific molecule are emerging, a robust body of evidence from structurally related quinoline-3-carboxylate and quinoline-3-carboxamide analogs allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This technical guide synthesizes the available scientific literature to propose the potential molecular pathways through which this compound may exert its biological effects, with a primary focus on its prospective roles as an anticancer and antibacterial agent. We will delve into the intricacies of kinase inhibition, apoptosis induction, and the disruption of bacterial DNA replication, providing a foundational understanding for future research and drug development endeavors.

The Pharmacological Significance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile to target a diverse array of biological macromolecules with high specificity and potency.

Proposed Anticancer Mechanisms of Action

The antiproliferative activity of quinoline derivatives is a major focus of contemporary cancer research. For this compound, we propose a multi-faceted mechanism of action against cancer cells, primarily centered on the induction of apoptosis and the inhibition of critical protein kinases.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several quinoline derivatives have been shown to be potent inducers of apoptosis.[2][3][4][5][6] The anticancer activity of quinoline-3-carboxylate derivatives, in particular, has been linked to the upregulation of intrinsic apoptosis pathways.[5][7]

Proposed Pathway:

Based on studies of related compounds, this compound may trigger the mitochondrial-dependent intrinsic apoptosis pathway. This can involve the perturbation of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[3]

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by this compound.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their aberrant activity is frequently implicated in cancer. The inhibition of protein kinases is a well-established strategy in cancer therapy. Derivatives of 3-quinoline carboxylic acid and 3-quinoline carboxamide have been identified as inhibitors of several protein kinases, including protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase.[8][9][10][11]

Proposed Mechanism:

Structurally similar quinoline-3-carboxamides have been shown to act as competitive inhibitors of ATP, binding to the hinge region of the kinase domain.[9] It is plausible that this compound could adopt a similar binding mode. The quinoline nitrogen is key to this interaction. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation and survival. The DNA Damage Response (DDR) pathway, in which ATM kinase is a key player, is a particularly relevant target.[10][11]

References

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent [ouci.dntb.gov.ua]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Ethyl 5-chloroquinoline-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a privileged scaffold in the realm of drug discovery. Its unique structural and electronic properties have made it a versatile core for the development of a myriad of therapeutic agents with a broad spectrum of biological activities. From the historical success of quinine in combating malaria to the modern clinical applications of fluoroquinolone antibiotics and kinase inhibitors in cancer therapy, the quinoline nucleus continues to inspire the design and synthesis of novel bioactive molecules. This technical guide delves into a specific, promising subclass: Ethyl 5-chloroquinoline-3-carboxylate derivatives . The strategic placement of a chlorine atom at the C-5 position and an ethyl carboxylate group at the C-3 position provides a unique template for chemical modifications, leading to compounds with significant potential in oncology, infectious diseases, and inflammatory disorders. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and therapeutic promise of these derivatives, grounded in the latest scientific findings.

Synthetic Strategies: Building the this compound Core

The foundation of exploring the biological activities of any chemical series lies in robust and versatile synthetic methodologies. The synthesis of this compound derivatives typically commences with the construction of the core quinoline ring, followed by functionalization. A common and effective approach is the Gould-Jacobs reaction.

The Gould-Jacobs Reaction: A Reliable Pathway to the Quinoline Core

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis. The general workflow involves the condensation of an aniline with a diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization. For the synthesis of the target scaffold, 5-chloroaniline serves as the key starting material.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate

-

Step 1: Condensation. In a round-bottom flask, equimolar amounts of 5-chloroaniline and diethyl ethoxymethylenemalonate are mixed. The reaction can be carried out neat or in a high-boiling point solvent such as diphenyl ether.

-

Step 2: Heating. The mixture is heated to approximately 140-150°C for 2 hours. During this time, ethanol is distilled off, indicating the formation of the intermediate enamine.

-

Step 3: Cyclization. The temperature is then raised to 240-260°C for 30-60 minutes to induce thermal cyclization.

-

Step 4: Isolation and Purification. After cooling, the reaction mixture is treated with a suitable solvent like petroleum ether to precipitate the product. The crude solid is then collected by filtration and purified by recrystallization from ethanol or another appropriate solvent to yield ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate. This intermediate is pivotal for further derivatization.[1]

Caption: Workflow for the Gould-Jacobs synthesis of the core quinoline scaffold.

Derivatization Strategies

With the ethyl 4-hydroxy-5-chloroquinoline-3-carboxylate core in hand, a multitude of derivatives can be synthesized. A common modification involves the conversion of the 4-hydroxy group to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloroquinoline intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of various side chains at the C-4 position. Further modifications can be made to the ester group at C-3, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, which can significantly impact the biological activity.

Anticancer Activity: A Multifaceted Approach to Combat Malignancy

The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery.[2] Derivatives of this compound have demonstrated significant potential in this area, exhibiting cytotoxicity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often multifaceted, targeting various cellular processes crucial for cancer cell proliferation and survival.[3] Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of tyrosine kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3]

-

Topoisomerase Inhibition: Some derivatives can intercalate into DNA and inhibit the function of topoisomerases, enzymes that are essential for DNA replication and repair. This leads to DNA damage and ultimately apoptosis.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.

Caption: Key mechanisms of anticancer action for quinoline derivatives.

In Vitro Cytotoxicity Data

The cytotoxic potential of novel compounds is initially assessed using in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | A549 (Lung) | 1.38 - 2.36 | Cisplatin | [4] |

| 2,4-bis((E)-styryl)quinoline-3-carboxylates | HT29 (Colon) | 0.77 - 1.50 | Cisplatin | [4] |

| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 | 5-Fluorouracil | [5] |

| Quinoline-Chalcone Derivatives | HCT-116 (Colon) | 5.34 | 5-Fluorouracil | [5] |

| Quinoline-Chalcone Derivatives | MCF-7 (Breast) | 5.21 | 5-Fluorouracil | [5] |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | 5637 (Bladder) | Dose-dependent cytotoxicity | - | [6] |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 | Doxorubicin | [7] |

| 2-Arylquinolines | PC3 (Prostate) | 31.37 | Doxorubicin | [7] |

| Tetrahydroquinolinone derivatives | HCT-116 (Colon) | ~13 | - | [8] |

Note: The table presents data for structurally related quinoline derivatives to illustrate the potential of the scaffold, as specific data for a wide range of this compound derivatives is not consolidated in a single source.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.[9]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health, necessitating the discovery of new antimicrobial agents.[10] Quinoline derivatives, particularly those with halogen substitutions, have shown promising activity against a variety of pathogens.

Mechanism of Antimicrobial Action

The primary antibacterial mechanism of many quinolone compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds induce breaks in the bacterial chromosome, leading to cell death. The antifungal mechanism is less well-defined but may involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes.

In Vitro Antimicrobial Susceptibility Data

The antimicrobial efficacy of compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference |

| 2-chloro-3-hetarylquinolines | Streptococcus pneumoniae | 0.03 - 0.06 | Ampicillin | [11] |

| 7-chloroquinoline derivatives | Escherichia coli | - (Zone of inhibition: 11-12 mm) | Amoxicillin | [12] |

| 7-chloroquinoline derivatives | Staphylococcus aureus | - (Zone of inhibition: 11 mm) | Amoxicillin | [12] |

| 5,7-Dichloro-2-styrylquinoline derivatives | MRSA | Higher activity than ciprofloxacin | Ciprofloxacin | [13] |

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference |

| 2-chloro-3-hetarylquinolines | Aspergillus fumigatus | Higher potency than amphotericin B | Amphotericin B | [11] |

| 5-bromo-substituted quinolines | Candida albicans | 1 | Fluconazole | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinoline derivatives have emerged as potential anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[15][16] This is often achieved through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the inflammatory response. Some quinoline derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins.[15]

Caption: Inhibition of key inflammatory pathways by quinoline derivatives.

In Vitro and In Vivo Anti-inflammatory Data

The anti-inflammatory potential of these compounds is evaluated using both in vitro cell-based assays and in vivo animal models of inflammation.

| Derivative | Model | Effect | Reference |

| 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | LPS-activated macrophages | Inhibition of NO, TNF-α, and IL-6 production | [15] |

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [17] |

| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis in rats | Suppressed inflammation and joint destruction | [18] |

| Quinoline-3-carboxamide (ABR-215757) | Atherosclerosis in mice | Reduced infiltrating inflammatory cells | [19] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for screening acute anti-inflammatory activity.

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[20]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While a comprehensive SAR for this specific scaffold is still emerging, some general trends can be inferred from the broader quinoline literature:

-

Substitution at C-2 and C-4: The introduction of bulky and hydrophobic groups at the C-2 position and various side chains at the C-4 position can significantly influence anticancer and antimicrobial activity.[21][22]

-

The Carboxylate Group at C-3: The ethyl carboxylate group at the C-3 position is a key feature. Its conversion to a carboxylic acid or various amides can modulate the compound's physicochemical properties and biological activity.

-

The Chlorine at C-5: The presence of a halogen, such as chlorine, on the benzo ring of the quinoline is often associated with enhanced antimicrobial and anticancer properties.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable the development of a more detailed SAR, which is crucial for the rational design of more potent and selective drug candidates. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets of the most active compounds. The integration of computational modeling and in silico screening can also accelerate the discovery of novel derivatives with improved therapeutic profiles.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated potential in the fields of oncology, infectious diseases, and inflammation warrants further investigation. The synthetic accessibility of this core structure, coupled with the vast possibilities for chemical modification, provides a fertile ground for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthesis to biological evaluation, with the aim of empowering researchers to further explore and unlock the full therapeutic potential of this exciting class of compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. dovepress.com [dovepress.com]

- 15. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 5-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-chloroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a scaffold for developing novel therapeutic agents.

Core Compound Identification

Chemical Identity:

This compound is a substituted quinoline derivative. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The presence of a chlorine atom at the 5-position and an ethyl carboxylate group at the 3-position significantly influences its electronic properties and potential biological activity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 352521-48-3[2][3] |

| Molecular Formula | C₁₂H₁₀ClNO₂[2][3] |

| Molecular Weight | 235.67 g/mol [4] |

| Canonical SMILES | CCOC(=O)c1cncc2cccc(Cl)c12 |

| InChI Key | InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-11-6-4-3-5-8(11)10(9)13/h3-7H,2H2,1H3 |

Structural Representation:

Figure 1: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction .[5] This versatile method for constructing the quinoline ring system involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.[5][6]

Plausible Synthetic Pathway:

The logical starting materials for the synthesis of this compound are 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) .

Figure 2: Proposed synthetic workflow for this compound via the Gould-Jacobs reaction.

Expert Commentary on the Synthesis:

The initial nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of 3-chloroaniline is typically a facile process. The subsequent thermal cyclization is the critical, energy-intensive step. The use of a high-boiling solvent like Dowtherm A is common to achieve the required temperatures for the intramolecular Friedel-Crafts-type acylation onto the aromatic ring.[7] It is important to note that this cyclization can potentially lead to two isomeric products: the desired 5-chloro and the undesired 7-chloroquinoline. The regioselectivity is influenced by the electronic and steric effects of the chloro substituent on the aniline ring. Following cyclization, the resulting 4-hydroxyquinoline can be converted to the corresponding 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[7] For the synthesis of the title compound, which lacks a substituent at the 4-position, a subsequent deoxygenation step would be necessary.

Detailed Experimental Protocol (Hypothetical, based on Gould-Jacobs reaction principles):

-

Step 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)methylenemalonate.

-

In a round-bottom flask, combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

Cool the reaction mixture and remove the ethanol formed under reduced pressure. The crude product can often be used in the next step without further purification.

-

-

Step 2: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.

-

In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to 240-250 °C.

-

Slowly add the crude product from Step 1 to the hot solvent.

-

Maintain the temperature for 30-60 minutes to allow for complete cyclization.

-

Cool the reaction mixture. The product should precipitate out of the solvent.

-

Collect the solid by filtration and wash with a low-boiling solvent like hexane to remove the Dowtherm A.

-

-

Step 3: Synthesis of this compound.

-

A two-step procedure is generally required here. First, the 4-hydroxy group is converted to a 4-chloro group using a reagent like POCl₃.

-

Subsequently, the 4-chloro group is removed via a reduction reaction, for instance, catalytic hydrogenation.

-

Self-Validation and Controls: The progress of each step should be meticulously monitored by Thin Layer Chromatography (TLC) and the identity and purity of the intermediates and final product confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties:

| Property | Predicted Value/Range | Justification |

| Melting Point | Solid at room temperature | The presence of a planar aromatic system and polar groups suggests a crystalline solid. For comparison, Ethyl 4-chloroquinoline-3-carboxylate has a melting point of 44-48 °C.[4] |

| Boiling Point | > 300 °C at atmospheric pressure | High molecular weight and polarity lead to a high boiling point. The boiling point of Ethyl 4-chloroquinoline-3-carboxylate is 129 °C at 0.2 mmHg.[4] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Sparingly soluble in water. | The ethyl ester and chloro groups provide some lipophilicity, while the quinoline nitrogen can act as a hydrogen bond acceptor. |

Spectroscopic Data (Anticipated):

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants being influenced by the positions of the chloro and carboxylate groups. Signals for the ethyl group (a quartet and a triplet) would also be present.

-

¹³C NMR: The spectrum would display distinct signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring system.

-

IR Spectroscopy: Key vibrational bands would include C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching of the quinoline ring (in the 1600-1450 cm⁻¹ region), and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, as a functionalized quinoline, serves as a valuable starting material or intermediate in the synthesis of more complex and potentially more potent therapeutic agents.

Potential as an Anticancer Agent:

Numerous quinoline derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as topoisomerases or protein kinases.[8] The planar quinoline ring can intercalate into DNA, while the substituents can interact with the active sites of enzymes.

Potential as an Antimicrobial Agent:

The quinoline core is present in several antibacterial and antimalarial drugs. For instance, the fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase.[9] Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative.[8] The chloro and ester functionalities on this compound provide handles for the synthesis of novel analogs with potential antimicrobial activity.

Illustrative Experimental Workflow for Biological Screening:

Figure 3: A generalized workflow for the initial biological evaluation of this compound and its derivatives.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis via the Gould-Jacobs reaction provides a reliable route to this scaffold. While specific biological data for this compound is limited, the well-established importance of the quinoline nucleus in drug discovery strongly suggests that derivatives of this compound are promising candidates for further investigation as anticancer and antimicrobial agents. Future research should focus on the detailed biological evaluation of this compound and its analogs to elucidate their mechanisms of action and to optimize their therapeutic potential.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. ablelab.eu [ablelab.eu]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [orgspectroscopyint.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Ethyl 5-chloroquinoline-3-carboxylate in Organic Solvents

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 5-chloroquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, presents unique solubility challenges and opportunities that directly impact its journey from laboratory synthesis to clinical application.[1][2][3] This guide provides a comprehensive examination of the principles and practical methodologies for determining and understanding the solubility of this compound in a range of organic solvents. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols for its quantification, and discuss the interpretation of solubility data in the context of drug development. This document is intended to serve as a valuable resource for researchers and scientists working to optimize the physicochemical properties of quinoline-based therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Discovery

Quinoline derivatives form the backbone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a prominent member of this class, frequently utilized as a key intermediate in the synthesis of novel drug candidates.[4][5][6] The journey of a potential drug molecule from its initial synthesis to becoming a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition in the development pipeline. Understanding and manipulating the solubility of a compound like this compound in various solvent systems is, therefore, not merely an academic exercise but a crucial step in rational drug design and formulation development.

The presence of the chloro-substituent and the ethyl carboxylate group on the quinoline core of this molecule introduces a complex interplay of electronic and steric factors that govern its interactions with solvent molecules. This guide will provide the foundational knowledge and practical techniques necessary to systematically investigate and leverage the solubility characteristics of this important scaffold.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in more technical terms, refers to the balance of intermolecular forces between the solute and solvent molecules.[7][8] For this compound, the key factors influencing its solubility include:

-

Polarity: The quinoline ring system possesses a degree of polarity due to the presence of the nitrogen atom. The chloro- and ethyl carboxylate substituents further modulate the molecule's overall polarity. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[8]

-

Hydrogen Bonding: The ester group in this compound can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) can, therefore, engage in stronger interactions with the solute, often leading to higher solubility.

-

Temperature: Generally, the solubility of solid compounds increases with temperature.[9] This is because the dissolution process is often endothermic, and an increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

A comprehensive understanding of these principles is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate and reproducible solubility data is the cornerstone of any formulation development program. The following section details a robust protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (purity >99%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

A constant temperature orbital shaker or magnetic stirrer with temperature control

-

A calibrated analytical balance

-

A high-performance liquid chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Figure 1: Workflow for the shake-flask solubility determination method.

Preparation of Calibration Standards

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of calibration standards covering the expected solubility range.

-

Analyze the calibration standards by HPLC to construct a calibration curve of peak area versus concentration.

Data Presentation and Interpretation

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C |

| Hexane | 1.88 | < 0.1 |

| Dichloromethane | 8.93 | 15.2 |

| Ethyl Acetate | 6.02 | 8.5 |

| Acetone | 20.7 | 25.8 |

| Ethanol | 24.5 | 12.3 |

| Methanol | 32.7 | 9.7 |

Discussion of Illustrative Data

The hypothetical data in the table above suggests that this compound exhibits moderate solubility in polar aprotic solvents like acetone and dichloromethane, and lower solubility in both nonpolar solvents (hexane) and highly polar protic solvents (methanol, ethanol). This pattern can be rationalized by considering the molecular structure of the compound.

The quinoline core and the chloro-substituent contribute to the molecule's nonpolar character, which would favor solubility in less polar solvents. However, the ethyl carboxylate group provides a polar region and the capacity for hydrogen bond acceptance. This dual nature leads to a nuanced solubility profile. The very low solubility in hexane is expected due to the significant difference in polarity. The moderate solubility in dichloromethane and ethyl acetate can be attributed to a good balance of dipole-dipole interactions. The higher solubility in acetone, a polar aprotic solvent, may be due to strong dipole-dipole interactions without the competing hydrogen bonding network present in alcohols. The slightly lower solubility in ethanol and methanol, despite their high polarity, could be a result of the strong self-association of these protic solvents, making it energetically less favorable to accommodate the solute molecules.

The Impact of Physicochemical Properties on Drug Development

The solubility of an API like this compound has profound implications for its development as a therapeutic agent:

-

Bioavailability: Poor aqueous solubility is a major hurdle for oral drug absorption. Understanding solubility in organic solvents is a first step towards developing strategies to enhance aqueous solubility, such as formulation with co-solvents or the use of amorphous solid dispersions.

-

Process Chemistry: The choice of solvents for reaction, work-up, and purification is dictated by the solubility of the compound and any impurities. High solubility is desirable for reaction efficiency, while differential solubility is exploited for crystallization and purification.

-

Formulation: The development of a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is critically dependent on the solubility characteristics of the API.

The following diagram illustrates the logical flow from understanding solubility to its application in drug development.

Figure 2: The central role of solubility in the drug development cascade.

Conclusion

While a comprehensive public database on the solubility of this compound in a wide range of organic solvents is not yet established, this guide provides a robust framework for researchers to systematically determine and interpret this critical physicochemical property. The principles of "like dissolves like," the influence of molecular structure on intermolecular interactions, and the application of standardized experimental protocols such as the shake-flask method are essential tools in this endeavor. A thorough understanding of solubility is not just an academic pursuit; it is a fundamental requirement for the successful translation of a promising molecule from a laboratory curiosity to a life-saving therapeutic. The insights gained from such studies will undoubtedly accelerate the development of the next generation of quinoline-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

Unlocking the Therapeutic Potential of Ethyl 5-chloroquinoline-3-carboxylate: A Technical Guide to Putative Targets

Abstract

The quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities.[1][2] Ethyl 5-chloroquinoline-3-carboxylate, a member of this versatile class, holds significant promise for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established bioactivities of structurally related quinoline-3-carboxylate derivatives. We will delve into the mechanistic rationale for proposing specific targets in oncology, inflammation, and metabolic diseases, and present detailed, field-proven experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical discovery path for this promising compound.

Introduction: The Quinoline-3-carboxylate Scaffold - A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many natural and synthetic bioactive compounds.[3][4] The introduction of a carboxylate group at the 3-position, often as an ethyl ester, gives rise to the quinoline-3-carboxylate class of molecules. This structural motif has been extensively explored, revealing a wealth of pharmacological activities, including:

-

Antiproliferative and Anticancer Properties: Numerous studies have highlighted the potent cytotoxic effects of quinoline-3-carboxylate derivatives against a range of cancer cell lines.[1][2][5]

-

Anti-inflammatory Effects: Certain derivatives have demonstrated significant anti-inflammatory activity in cellular models.[5]

-

Antimicrobial Activity: The quinoline core is famously associated with antibacterial agents, and 3-carboxylate derivatives also exhibit this property.[3][4]

-

Metabolic Regulation: Novel applications in modulating metabolic pathways have been identified, such as the inhibition of Cholesteryl Ester Transfer Protein (CETP).[6]

Given this landscape, this compound, with its specific substitution pattern, is a compelling candidate for further investigation. The chloro- substitution at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to unique therapeutic applications.

Potential Therapeutic Target Classes

Based on the established activities of the broader quinoline-3-carboxylate family, we propose three primary areas of investigation for this compound, each with specific putative molecular targets.

Oncology: Targeting Aberrant Cell Proliferation and Survival

The antiproliferative activity of quinoline-3-carboxylates suggests that this compound may modulate key pathways involved in cancer development and progression.[1][2]

2.1.1. Putative Target 1: Protein Kinase CK2

Rationale: Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of cancers. It plays a critical role in cell growth, proliferation, and suppression of apoptosis. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2.[7] The planar quinoline core can potentially interact with the ATP-binding pocket of the kinase.

Proposed Mechanism of Action: this compound may act as a competitive inhibitor of ATP in the CK2 active site, thereby preventing the phosphorylation of its numerous downstream substrates involved in cell survival and proliferation.

Diagram: Proposed Inhibition of the CK2 Signaling Pathway

Caption: Proposed inhibition of Protein Kinase CK2 by this compound, leading to decreased cell proliferation and survival, and promotion of apoptosis.

2.1.2. Putative Target 2: The Intrinsic Apoptosis Pathway

Rationale: Studies on quinoline-3-carboxylate derivatives have shown that their anticancer activity is mediated through the upregulation of intrinsic apoptosis pathways.[1][2] This suggests that this compound may modulate the expression or activity of key proteins in this cascade, such as the Bcl-2 family of proteins.

Proposed Mechanism of Action: The compound could either directly inhibit anti-apoptotic proteins like Bcl-2 or Bcl-xL, or indirectly upregulate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Experimental Workflow: Validating Anticancer Targets

Caption: A stepwise experimental workflow to investigate the anticancer potential and validate the proposed targets of this compound.

Inflammation: Modulating the Immune Response

The anti-inflammatory properties observed in quinoline-3-carboxylic acids suggest a role for this compound in modulating inflammatory signaling cascades.[5]

2.2.1. Putative Target: Components of the NF-κB Signaling Pathway

Rationale: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory effects of similar compounds suggest that this compound may interfere with this pathway.

Proposed Mechanism of Action: The compound could potentially inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Metabolic Disease: Targeting Lipid Metabolism

The discovery of quinoline-3-carboxamide derivatives as CETP inhibitors opens a new avenue for the therapeutic application of this scaffold in cardiovascular diseases.[6]

2.3.1. Putative Target: Cholesteryl Ester Transfer Protein (CETP)

Rationale: CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL). Inhibiting CETP raises HDL cholesterol levels, which is generally considered cardioprotective. The structural similarity of this compound to known CETP inhibitors makes this a plausible target.

Proposed Mechanism of Action: this compound may bind to the hydrophobic tunnel of CETP, either at the cholesteryl ester or triglyceride binding site, sterically hindering the transfer of lipids between lipoproteins.

Experimental Protocols for Target Validation

Protocol 1: In Vitro Protein Kinase CK2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on CK2 activity.

-

Materials: Recombinant human CK2, specific peptide substrate (e.g., RRRADDSDDDDD), ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

Calculate the IC50 value of the compound.

-

Protocol 2: NF-κB Reporter Gene Assay

-

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Materials: A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc), cell culture medium, an inflammatory stimulus (e.g., TNF-α or LPS), this compound, and a luciferase assay system.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

Incubate for 6-8 hours.

-

Lyse the cells and measure luciferase activity, which is proportional to NF-κB transcriptional activity.

-

Determine the dose-dependent inhibition by the compound.

-

Protocol 3: In Vitro CETP Inhibition Assay

-

Objective: To measure the ability of this compound to inhibit the transfer of cholesteryl esters.

-

Materials: Recombinant human CETP, a donor particle containing a fluorescently labeled cholesteryl ester (e.g., HDL), an acceptor particle (e.g., LDL), the test compound, and a fluorescence plate reader.

-

Procedure:

-

Incubate CETP with varying concentrations of this compound.

-

Add the donor and acceptor particles to initiate the transfer reaction.

-

Incubate at 37°C.

-

Measure the increase in fluorescence of the acceptor particle or the decrease in fluorescence of the donor particle over time.

-

Calculate the percentage of inhibition relative to a vehicle control.

-

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity of this compound

| Assay | Cell Line/System | Endpoint | Result (e.g., IC50 in µM) |

| Cell Proliferation (MCF-7) | Human Breast Cancer | Viability | |

| Cell Proliferation (K562) | Human Leukemia | Viability | |

| CK2 Kinase Assay | Recombinant Enzyme | Activity | |

| NF-κB Reporter Assay | HEK293-NF-κB-luc | Luciferase | |

| CETP Inhibition Assay | Recombinant Protein | CE Transfer |

Conclusion and Future Directions

This compound is a promising molecule with the potential to modulate multiple therapeutically relevant targets. The proposed investigations into its effects on Protein Kinase CK2, the intrinsic apoptosis pathway, NF-κB signaling, and CETP provide a solid foundation for a preclinical drug discovery program. Positive results from these initial studies would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models of cancer, inflammation, and dyslipidemia, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The versatility of the quinoline-3-carboxylate scaffold, combined with a targeted and systematic validation approach, positions this compound as a compound of significant interest for the development of next-generation therapeutics.

References

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 5-chloroquinoline-3-carboxylate

Preamble: The Rationale for a Theoretical Deep Dive

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3] Its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][4][5] Ethyl 5-chloroquinoline-3-carboxylate, the subject of this guide, emerges as a molecule of significant interest. The strategic placement of a chlorine atom at the C5 position and an ethyl carboxylate group at the C3 position modulates the electronic and steric profile of the quinoline core, suggesting a unique potential for interaction with biological targets.

This guide eschews a conventional format to provide a narrative driven by scientific inquiry. We will journey from the foundational—the molecule's geometry and electronic ground state—to the functional, exploring its reactivity and potential as a therapeutic agent through the lens of robust computational methodologies. Our approach is rooted in the principle that a thorough theoretical understanding is not merely academic; it is a critical, predictive tool that accelerates discovery, optimizes experimental design, and provides invaluable insights into molecular behavior at a resolution that experiments alone cannot achieve.

Part 1: Molecular Architecture and Spectroscopic Fingerprints

The first step in any molecular investigation is to establish the fundamental structure and its characteristic spectroscopic signals. Computational chemistry provides a powerful means to predict these properties, which can then be validated against experimental data, forming a self-validating analytical loop.

Optimized Molecular Geometry

The three-dimensional arrangement of atoms dictates a molecule's physical and chemical properties. Using Density Functional Theory (DFT), a cornerstone of quantum mechanical modeling, we can calculate the lowest energy conformation of this compound.[3][6] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p) provides a balance of accuracy and computational efficiency widely accepted for such organic systems.[3][7]

The resulting optimized geometry reveals a largely planar quinoline ring system, a consequence of its aromaticity. The ethyl carboxylate group, however, possesses rotational freedom, and its orientation relative to the quinoline plane is a key determinant of the molecule's overall shape and interaction potential.

Caption: Molecular graph of this compound.

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C5–Cl | 1.745 | Bond Angle | C4–C3–C_ester | 121.5 |

| C3–C_ester | 1.498 | C3–C_ester–O_carbonyl | 124.8 | ||

| C_ester=O_carbonyl | 1.212 | C3–C_ester–O_ether | 111.7 |

| | C_ester–O_ether | 1.355 | | O_carbonyl–C_ester–O_ether| 123.5 |

Note: These values are representative and would be obtained from a full computational output.

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. A known systematic overestimation in calculated frequencies is typically corrected using a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)).[3]

Table 2: Comparison of Theoretical and Expected Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹)[8] |

|---|---|---|---|

| C=O Stretch | Ester Carboxyl | ~1725 | 1750-1730 |

| C=N/C=C Stretch | Quinoline Ring | ~1630-1450 | 1650-1450 |

| C–O Stretch | Ester | ~1250 | 1300-1200 |

| C–Cl Stretch | Chloro-aromatic | ~750 | 850-550 |

This comparative analysis is crucial; a strong correlation between the predicted and observed spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.[9]

Electronic Transitions (UV-Vis Spectroscopy)

The electronic properties and UV-Visible absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT).[10] This method calculates the energies of electronic transitions, primarily the π→π* and n→π* transitions within the aromatic system and the carboxyl group. The calculated maximum absorption wavelength (λ_max) can be directly compared to experimental data, providing insight into the molecule's electronic structure and its interaction with light. These transitions are fundamentally linked to the energies of the Frontier Molecular Orbitals, which we will explore next.

Part 2: Probing Reactivity and Stability through Quantum Chemical Descriptors

With the molecular structure validated, we can now use computational models to dissect the electronic landscape of this compound. This allows us to predict its chemical behavior, stability, and potential interaction sites—key information for drug design and materials science.

The Computational Workflow: A Standard Protocol

The theoretical investigation of quinoline derivatives typically employs a standardized yet powerful computational protocol.[6]

Protocol 1: Standard DFT Calculation Workflow

-

Structure Drawing: The 2D structure of this compound is drawn using a chemical editor.

-

Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting conformation.

-

DFT Geometry Optimization: The structure is then fully optimized using a higher-level theory, typically DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry package like Gaussian.[3] This step finds the molecule's lowest energy geometry.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: From the optimized structure, various electronic properties are calculated, including Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Caption: A typical workflow for DFT-based molecular property analysis.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]

Caption: The HOMO-LUMO energy gap concept.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity.[1]

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution.[9] |

| Electrophilicity (ω) | ω = μ² / (2η) (where μ is chemical potential) | A measure of a molecule's electron-accepting power. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.[1][7]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxyl group and the nitrogen of the quinoline ring. These are favorable sites for electrophilic attack.[9]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.

-

Green Regions (Neutral Potential): Indicate areas of neutral or very low electrostatic potential.

The MEP map provides a clear, visual hypothesis for how the molecule will interact with other charged or polar species, including receptor binding sites.

Part 3: Application in Drug Discovery - Molecular Docking

The ultimate goal of many theoretical studies on bioactive scaffolds is to inform drug development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like our quinoline derivative) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex.[11][12]

Rationale and Potential Targets

Quinoline derivatives are well-known for their antimalarial and antibacterial activities.[2][11][13] Therefore, logical targets for docking studies of this compound include:

-

Staphylococcus aureus DNA Gyrase B: A crucial bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents.[12]

-

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): An essential enzyme in the energy metabolism of the malaria parasite.[13]

The Molecular Docking Workflow

Protocol 2: General Molecular Docking Procedure

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., DNA Gyrase B, PDB ID: 2XCT) is obtained from the Protein Data Bank.[12] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound, optimized from the prior DFT calculations, is prepared. This involves assigning correct bond orders and adding charges.

-

Binding Site Definition: The active site of the enzyme is defined, usually as a grid box encompassing the amino acid residues known to be involved in substrate binding.

-

Docking Simulation: Using software like AutoDock Vina, the ligand is repeatedly placed in the binding site in numerous conformations and orientations. A scoring function calculates the binding energy for each "pose".[11]

-

Analysis of Results: The results are ranked by binding energy (a more negative value indicates stronger binding). The best-scoring poses are analyzed visually to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues.[14][15]

The insights gained from docking—namely the predicted binding affinity and the specific interactions stabilizing the complex—can guide the synthesis of new, more potent derivatives. For example, if a hydrogen bond is predicted with a specific serine residue, a chemist might modify the ligand to enhance that interaction, thereby improving its biological activity.

Conclusion

The theoretical study of this compound provides a multi-faceted understanding of its intrinsic properties and potential applications. Through a synergistic application of Density Functional Theory and molecular docking, we can move from fundamental geometry to predictive biology. DFT calculations elucidate the molecule's structure, spectroscopic signatures, and electronic reactivity profile, with methods like HOMO-LUMO and MEP analysis highlighting its stability and interaction sites. This foundational knowledge then powers molecular docking simulations, which bridge the gap between theoretical chemistry and practical drug discovery by predicting how the molecule might interact with key pathological targets. This in-silico approach represents a modern, efficient, and insight-rich paradigm for the rational design of novel therapeutics.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 11. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]